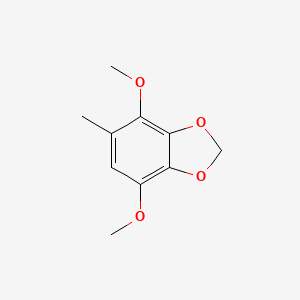

4,7-Dimethoxy-5-methyl-1,3-benzodioxole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

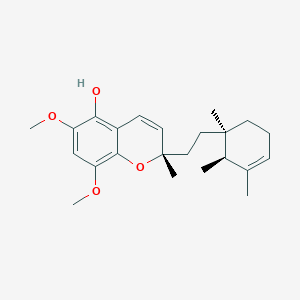

4,7-Dimethoxy-5-methyl-1,3-benzodioxole (DMB) is one of the major benzenoid compounds isolated from the mycelia of Antrodia camphorata . It has been found to have excellent anti-inflammatory activity .

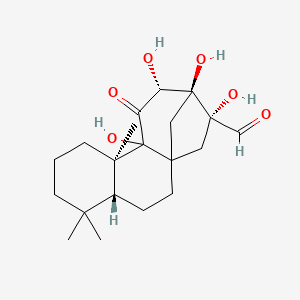

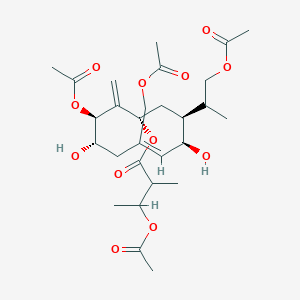

Molecular Structure Analysis

The molecular formula of this compound is C10H12O4 . Its average mass is 196.200 Da and its monoisotopic mass is 196.073563 Da .Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Yo, check this out! 4,7-Dimethoxy-5-methyl-1,3-benzodioxole has some serious potential in the fight against the big C - cancer. It's been kicking butt, especially with colon cancer cells. For instance, Wei et al. (2012) found that it can put the brakes on these cancer cells, slowing down their growth in mice. It works by messing with the cell cycle and making sure cancer cells don’t multiply like crazy (Wei et al., 2012). Another cool study by Chen et al. (2013) backed this up, showing this compound could be a major player in fighting off some types of colon cancer (Chen et al., 2013).

Anti-Inflammatory Potential

But wait, there’s more! This compound isn't just a one-trick pony. Shie et al. (2016) discovered it can also chill out inflammation. When they tested it on cells, it reduced the production of those pesky inflammatory molecules. It's like it tells the cells, “Hey, cool it with the inflammation, will ya?” (Shie et al., 2016).

Chemical Analysis Techniques

On a more technical note, Huang et al. (2016) showed some love to the science nerds with their geeky methods. They developed a slick technique using some high-end tech (LC—ESI—MS/MS) to identify and measure this compound and others in a mushroom known for its medicinal mojo (Huang et al., 2016).

So, to sum it all up, this compound is like the Swiss Army knife of compounds. It’s not just fighting cancer cells but also putting out the fire of inflammation, and scientists are finding cool new ways to study it. Science rocks, right?

Scientific Research Applications of this compound

Antitumor Effects

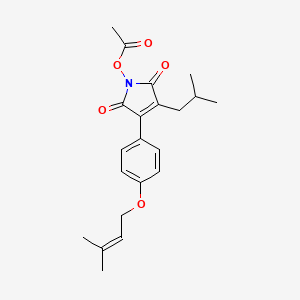

One significant application of this compound is in antitumor research. The compound, isolated from Antrodia camphorata, has shown potential in inhibiting the growth of human colon cancer cells. In vivo studies reveal that it decreases the growth of COLO 205 human colon cancer cell tumor xenografts in a mouse model, possibly through the up-regulation of cell cycle regulators like p53, p21/Cip1, and p27/Kip1. This effect is associated with a significant decrease in the expression of cyclins D1 and D3, suggesting a promising avenue for cancer chemotherapy (Wei et al., 2012).

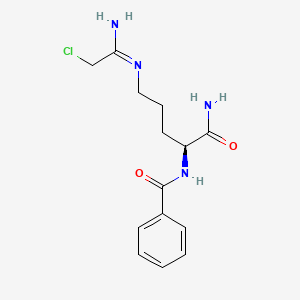

Inhibition of Proliferation in Carcinoma Cells

The compound also exhibits the ability to inhibit the proliferation of human colorectal carcinoma cells, specifically COLO 205 cells. It induces G0/G1 cell-cycle arrest and apoptosis at certain concentrations. This effect is characterized by an increase in the levels of p53, p21/Cip1, and p27/Kip1, and a decrease in cyclins D1, D3, and A. Notably, this inhibition does not significantly affect normal human colonic epithelial cells, highlighting its potential specificity as an anticancer agent (Lien et al., 2011).

Anti-Proliferative Activity

Further studies on 5-Substituted 4,7-Dimethoxy-1,3-Benzodioxole Derivatives of SY-1 from Antrodia camphorata on human COLO 205 colon cancer cells have emphasized the importance of the chain length of the alkyl group at the 5-position. A particular derivative named "apiole" displayed the most potent inhibitory activity, reinforcing the potential of this compound derivatives in cancer treatment research (Lien et al., 2011).

Anti-Inflammatory Potential

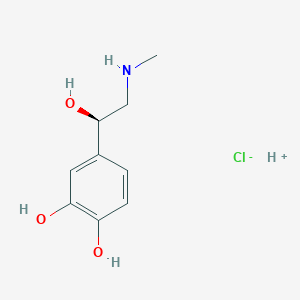

In the field of anti-inflammatory research, this compound (DMB) from Antrodia camphorata has shown significant potential. It markedly decreases the production of pro-inflammatory molecules like nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in RAW264.7 cells. This is achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) levels, inhibition of NF-κB nuclear translocation, and induction of hemoxygenase-1 (HO-1). These findings indicate that DMB may have therapeutic potential for treating inflammatory diseases (Shie et al., 2016).

Wirkmechanismus

DMB significantly decreases the LPS-induced production of pro-inflammatory molecules, such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in RAW264.7 cells . It also suppresses the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner . Furthermore, DMB significantly suppresses LPS-induced nuclear translocation of nuclear factor-κB (NF-κB), and this inhibition is found to be associated with decreases in the phosphorylation and degradation of its inhibitor, inhibitory κB-α (IκB-α) .

Eigenschaften

CAS-Nummer |

165816-66-0 |

|---|---|

Molekularformel |

C10H12O4 |

Molekulargewicht |

196.2 g/mol |

IUPAC-Name |

4,7-dimethoxy-5-methyl-1,3-benzodioxole |

InChI |

InChI=1S/C10H12O4/c1-6-4-7(11-2)9-10(8(6)12-3)14-5-13-9/h4H,5H2,1-3H3 |

InChI-Schlüssel |

RJXJHEYXZURDJH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1OC)OCO2)OC |

Kanonische SMILES |

CC1=CC(=C2C(=C1OC)OCO2)OC |

Andere CAS-Nummern |

165816-66-0 |

Synonyme |

4,7-dimethoxy-5-methyl-1,3-benzodioxole |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(9Z)-octadecenoyl]-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263377.png)

![(2S,3S,3a'S,4S,5'R)-8'-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5'-pentyl-3',3a',5',6'-tetrahydrospiro[oxolane-2,2'-pyrano[2,3,4-de][1]benzopyran]-9'-carboxylic acid](/img/structure/B1263399.png)

![TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1263400.png)